molecular formula C15H24N2O4S B7693011 N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B7693011
M. Wt: 328.4 g/mol
InChI Key: ZXYBZDMLPWNXNQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyethyl group, a propanamide backbone, and a phenyl ring substituted with a propan-2-ylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Formation of the Methoxyethyl Intermediate: This involves the reaction of 2-methoxyethanol with a suitable reagent to introduce the methoxyethyl group.

    Amidation: The final step involves the coupling of the methoxyethyl intermediate with the sulfamoylated phenyl compound under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield methoxyacetic acid, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-methoxyethyl)-2-{[4-(propan-2-yl)phenyl]amino}propanamide: This compound has a similar structure but lacks the sulfamoyl group, which may result in different chemical and biological properties.

    N-(2-methoxyethyl)-4-biphenylamine: This compound has a biphenyl structure instead of the propanamide backbone, leading to different reactivity and applications.

By comparing these compounds, researchers can better understand the specific features and advantages of this compound in various contexts.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBZDMLPWNXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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